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molecular formula C8H18O3 B587998 Triethyl Orthoacetate-d3 CAS No. 97419-13-1

Triethyl Orthoacetate-d3

Cat. No. B587998
M. Wt: 165.247
InChI Key: NDQXKKFRNOPRDW-GKOSEXJESA-N
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Patent
US04723010

Procedure details

A mixture of 1,1,1-triethoxyethane (97.3 g) and N-chlorosuccinimide (88.1 g) in carbon tetrachloride (600 ml) was warmed to 40° C. and then irradiated with an ultraviolet lamp. The reaction became exothermic and then subsided upon completion of the reaction. The precipitated succinimide byproduct was filtered off and the filtrate was concentrated to remove carbon tetrachloride. The residual liquid was distilled to obtain pure 2-chloro-1,1,1-triethoxyethane (91.0 g; b.p. 91° C./25 mm).
Quantity
97.3 g
Type
reactant
Reaction Step One
Quantity
88.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])[CH3:5])[CH3:2].[Cl:12]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Cl:12][CH2:5][C:4]([O:3][CH2:1][CH3:2])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
97.3 g
Type
reactant
Smiles
C(C)OC(C)(OCC)OCC
Name
Quantity
88.1 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated with an ultraviolet lamp
CUSTOM
Type
CUSTOM
Details
subsided upon completion of the reaction
FILTRATION
Type
FILTRATION
Details
The precipitated succinimide byproduct was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove carbon tetrachloride
DISTILLATION
Type
DISTILLATION
Details
The residual liquid was distilled

Outcomes

Product
Name
Type
product
Smiles
ClCC(OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 91 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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